molecular formula C22H20N2O4S B2366274 4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922063-39-6

4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2366274
CAS No.: 922063-39-6
M. Wt: 408.47
InChI Key: WYOXITVVBTXQHV-UHFFFAOYSA-N
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Description

“4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C22H20N2O4S . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Catalytic Reactions and Synthesis

One significant application of compounds similar to 4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is in catalytic reactions. For instance, the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines, like dibenzo[b,f][1,4]oxazepines, has been explored, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This involves using diaryl prolinol as the chiral ligand and Me2Zn as the zinc source (Munck et al., 2017). Similar work involved the enantioselective addition of Et2Zn to cyclic imines (Munck et al., 2017).

Antimicrobial and Anticancer Applications

Compounds with structures related to this compound have been studied for antimicrobial and anticancer properties. A study by Sarvaiya et al. (2019) describes the synthesis and antimicrobial activity of compounds containing benzenesulfonamide moieties. These compounds exhibited activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). In another study, the synthesis of celecoxib derivatives, including benzenesulfonamides, showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Photodynamic Therapy and UV Protection

Compounds structurally similar to this compound have been investigated for use in photodynamic therapy and UV protection. The new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial properties in cotton fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Properties

IUPAC Name

4-ethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-15-5-8-17(9-6-15)29(26,27)24-16-7-11-20-18(13-16)22(25)23-19-12-14(2)4-10-21(19)28-20/h4-13,24H,3H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOXITVVBTXQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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